molecular formula C13H17NO4 B2722099 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid CAS No. 39864-48-7

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid

Cat. No.: B2722099
CAS No.: 39864-48-7
M. Wt: 251.282
InChI Key: CLSLDFKGBNDDJJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid typically involves the reaction of 3-methyl-2-aminobutanoic acid with phenoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid is primarily used in proteomics research. It is utilized to study protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it a valuable tool in biochemical and molecular biology research .

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid involves its interaction with specific proteins. The phenoxyacetyl group can form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, affecting their structure and function. This interaction can modulate protein activity, making it useful for studying protein dynamics and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. This makes it particularly valuable in proteomics research, where understanding protein interactions and functions is crucial .

Properties

IUPAC Name

3-methyl-2-[(2-phenoxyacetyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-9(2)12(13(16)17)14-11(15)8-18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSLDFKGBNDDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387923
Record name 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39864-48-7
Record name 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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